molecular formula C14H39N7P2 B050413 Phosphazene base P2-t-Bu solution CAS No. 111324-03-9

Phosphazene base P2-t-Bu solution

Cat. No. B050413
M. Wt: 367.45 g/mol
InChI Key: CJTQESMNKMUZAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phosphazene bases like P2-t-Bu are synthesized through a process that allows for the adjustment of their basicity and molecular structure. This tunability is crucial for their application in catalyzing polymerization reactions. For instance, phosphazenes with a 1,3,5-triazine core have been designed to show varying basicities and bulky molecular sizes, which are instrumental in their performance as organocatalysts in the synthesis of polymers with controlled properties (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of phosphazene bases significantly impacts their catalytic activities. Studies involving NMR spectroscopy and single-crystal X-ray diffractions have shown that the structure, specifically the size and shape, of phosphazenes like P2-t-Bu, can influence their basicity and, consequently, their efficiency as catalysts in various chemical reactions (Wang et al., 2020).

Chemical Reactions and Properties

Phosphazene bases are involved in a myriad of chemical reactions due to their strong basicity. They catalyze intramolecular cyclizations, efficiently synthesizing benzofurans derivatives (Kanazawa et al., 2009) and mediate the living ring-opening polymerization of cyclic esters, producing polyesters with predictable molecular weights and narrow polydispersities (Zhang et al., 2007).

Physical Properties Analysis

The physical properties of phosphazene bases, such as solubility and stability, are crucial for their application in organic synthesis and polymerization reactions. Their high basicity and stability under various conditions make them versatile catalysts for promoting a range of chemical transformations with high efficiency and selectivity.

Chemical Properties Analysis

Phosphazene bases exhibit a range of chemical properties that make them suitable for various applications in chemistry. Their high basicity and nucleophilicity enable them to catalyze numerous reactions, including carbon-carbon bond formation and ring-opening polymerizations, with remarkable control over the reaction outcomes. The ability of phosphazene bases to mediate reactions under mild conditions while achieving high yields and selectivity is a testament to their valuable chemical properties (Lops et al., 2022).

Scientific Research Applications

  • Polymerization Catalyst : Phosphazene bases, including P2-t-Bu, are utilized as catalysts in polymerization processes, offering control over molecular weights and end-groups in polyester synthesis (Winter et al., 2010).

  • Ring-Opening Polymerizations : These bases are also promoters for ethylene oxide and siloxane polymerizations, facilitating rapid reactions and contributing to well-defined polymers (Esswein et al., 1996).

  • Gas-Phase Basicity Studies : Phosphazene bases like P2-t-Bu have been evaluated for their gas-phase basicity, providing insights into the behavior of superbases in various conditions (Kaljurand et al., 2007).

  • Metal-Free Ring-Opening Polymerization : P2-t-Bu catalyzed metal-free ring-opening polymerization of ε-caprolactone and L-lactide, aiding the synthesis of polyester-based materials (Alamri et al., 2014).

  • Chemical Synthesis : It's used in Darzens reactions for the synthesis of α,β-epoxy esters and promotes intramolecular cyclization in organic synthesis (Lops et al., 2022); (Kanazawa et al., 2009).

  • Organocatalysis : Phosphazene bases act as organocatalysts for the living ring-opening polymerization of cyclic esters, influencing the properties of polyesters (Zhang et al., 2007).

  • Oxa-Michael Addition Click Polymerization : P2-t-Bu catalyzes oxa-Michael addition of alcohol to acrylate, useful in synthesizing degradable polymers (Hongjun et al., 2018).

  • Biodiesel Production : Phosphazene catalysts, including P2-t-Bu, are effective in the water-free alcoholysis of vegetable fatty esters for biodiesel production (Cerro-Alarcón et al., 2008).

Safety And Hazards

Phosphazene base P2-t-Bu solution is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

The future directions of Phosphazene base P2-t-Bu solution involve its use in the synthesis of heterocyclic compounds . It is also expected to find applications in the pharmaceutical industry due to its strong and versatile base properties.

properties

IUPAC Name

N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTQESMNKMUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H39N7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401465
Record name Phosphazene base P2-t-Bu solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

CAS RN

111324-03-9
Record name Phosphazene base P2-t-Bu solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111324-03-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EK Jelen - 2012 - search.proquest.com
… Following stirring, 25 microliters of phosphazene base P2-tBu solution was added. Both the reaction vessel and the dried mPEG-isc were purged with N2, and the reaction was stirred …
Number of citations: 2 search.proquest.com

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